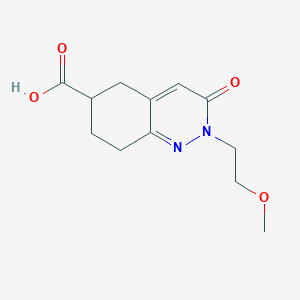
2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a complex organic compound with a unique structure that includes a methoxyethyl group, a hexahydrocinnoline core, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethylamine with a suitable precursor, followed by cyclization and oxidation steps. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like nickel chloride (NiCl2) at elevated temperatures (around 50°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of platinum catalysts and controlled oxidation processes can also enhance the efficiency of industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group, known for its reprotoxic potential.
Ethyl acetate: An ester of ethanol and acetic acid, commonly used as a solvent.
Uniqueness
2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is unique due to its specific structure, which combines a methoxyethyl group, a hexahydrocinnoline core, and a carboxylic acid functional group.
Eigenschaften
Molekularformel |
C12H16N2O4 |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-(2-methoxyethyl)-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4/c1-18-5-4-14-11(15)7-9-6-8(12(16)17)2-3-10(9)13-14/h7-8H,2-6H2,1H3,(H,16,17) |
InChI-Schlüssel |
LXRSHUSCBNXTGE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C(=O)C=C2CC(CCC2=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


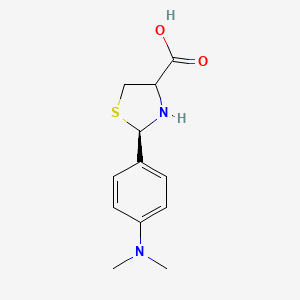
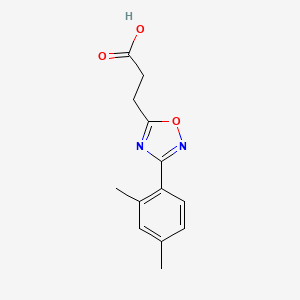

![2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775222.png)
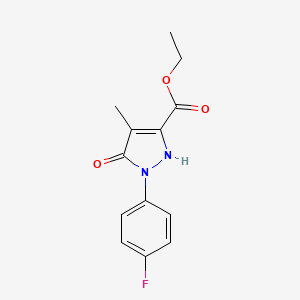
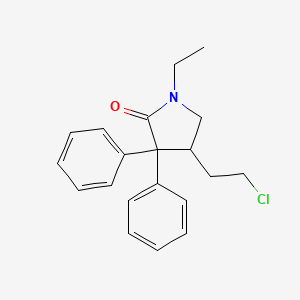
![2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione](/img/structure/B11775230.png)


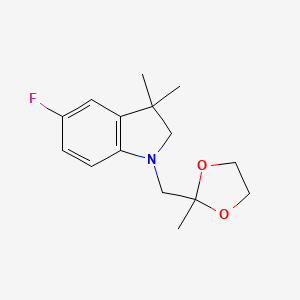
![1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole](/img/structure/B11775259.png)


![3-Methoxybenzo[d]isoxazole](/img/structure/B11775298.png)
